molecular formula C3H4Cl3N B14698815 Ethylamine, 2-chloro-N-dichloromethylene- CAS No. 23546-84-1

Ethylamine, 2-chloro-N-dichloromethylene-

Cat. No.: B14698815
CAS No.: 23546-84-1
M. Wt: 160.43 g/mol
InChI Key: YWMGZMIHXMLQQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylamine, 2-chloro-N-dichloromethylene- can be synthesized through several methods. One common method involves the reaction of ethanol with ammonia in the presence of an oxide catalyst . Another method is the reductive amination of acetaldehyde with ammonia and hydrogen . These reactions typically require specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of Ethylamine, 2-chloro-N-dichloromethylene- often involves large-scale synthesis using ethanol and ammonia. The reaction is catalyzed by an oxide catalyst, and the product is purified through distillation . This method is efficient and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-chloro-N-dichloromethylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted amines, amides, and primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethylamine, 2-chloro-N-dichloromethylene- involves nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules . This leads to the formation of new chemical bonds and the production of substituted amines .

Properties

CAS No.

23546-84-1

Molecular Formula

C3H4Cl3N

Molecular Weight

160.43 g/mol

IUPAC Name

1,1-dichloro-N-(2-chloroethyl)methanimine

InChI

InChI=1S/C3H4Cl3N/c4-1-2-7-3(5)6/h1-2H2

InChI Key

YWMGZMIHXMLQQU-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N=C(Cl)Cl

Origin of Product

United States

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